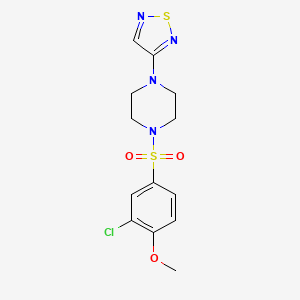

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S2/c1-21-12-3-2-10(8-11(12)14)23(19,20)18-6-4-17(5-7-18)13-9-15-22-16-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTDJWYVBVNPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One possible route could be:

Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

Sulfonylation: The 3-chloro-4-methoxybenzenesulfonyl chloride can be prepared separately and then reacted with the piperazine derivative.

Final Coupling: The thiadiazole-containing piperazine can be coupled with the sulfonyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted derivatives, while oxidation of the thiadiazole ring could lead to sulfoxides or sulfones.

Scientific Research Applications

The compound has been studied for multiple biological activities, including:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antitumor Effects: The compound's structure suggests potential applications in cancer therapy. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in therapeutics. Studies suggest that similar compounds exhibit favorable absorption and distribution characteristics, with potential for oral bioavailability.

Case Studies and Research Findings

Numerous studies have investigated the efficacy of compounds related to 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine:

- Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of substituents on the piperazine ring in enhancing activity against resistant strains .

- Antitumor Research: Another study focused on the apoptotic effects of thiadiazole derivatives in human cancer cell lines. Results indicated that these compounds could trigger apoptosis via mitochondrial pathways, suggesting potential as anticancer agents .

- Synthetic Pathways: Research has also explored efficient synthetic routes for producing this compound, emphasizing the need for optimizing reaction conditions to improve yield and purity .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide ()

- Substituents : Butylphenyl sulfonamide, methoxyphenyl-piperazine.

- Key Properties : Acts as a mutant IDH1 inhibitor (IC₅₀ <1 µM) .

- Comparison : The target compound’s 3-chloro-4-methoxybenzenesulfonyl group may enhance target affinity compared to the simpler 4-methylbenzenesulfonyl group in this analog.

1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine ()

- Substituents : 3-Chlorobenzyl, 4-methylbenzenesulfonyl.

- Key Properties : Demonstrates the impact of sulfonyl group substitution on physicochemical properties .

Piperazine Derivatives with Heterocyclic Substituents

1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine ()

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine ()

- Substituents : 3-Chloro-1,2,4-thiadiazole, 4-fluorophenyl.

- Key Properties : Molecular weight 298.77 g/mol; research probe for unspecified targets .

- Comparison : The 1,2,5-thiadiazole isomer in the target compound may exhibit distinct electronic properties compared to the 1,2,4-thiadiazole isomer here.

Piperazine-Based Cytotoxic Agents

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()

- Substituents : Substituted benzoyl, 4-chlorobenzhydryl.

- Key Properties : Show cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ <10 µM for HEPG2) .

- Comparison : The target compound’s sulfonyl-thiadiazole architecture may offer a different mechanism of action compared to benzhydryl-benzoyl derivatives.

Physicochemical and Pharmacological Insights

Biological Activity

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiadiazole ring and a sulfonyl group. Its molecular formula is , and it has a molecular weight of 304.77 g/mol. The presence of chlorine and methoxy groups contributes to its pharmacological properties.

Research indicates that piperazine derivatives often exhibit diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The specific mechanism of action for this compound may involve:

- Inhibition of Acetylcholinesterase : Similar derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

- Interaction with Receptors : The thiadiazole moiety may interact with various receptors involved in cellular signaling pathways, potentially influencing physiological responses.

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl group in this compound suggests potential efficacy against bacterial strains.

Anticonvulsant Activity

Preliminary screening of related piperazine compounds has shown anticonvulsant properties. For instance, compounds with similar substitutions were tested against the maximal electroshock seizure (MES) model in rats, indicating potential for treating epilepsy .

Anti-inflammatory Effects

Piperazine derivatives have also been noted for their anti-inflammatory properties. This activity may be attributed to their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies

Case Study 1: Anticonvulsant Screening

A series of piperazine derivatives were synthesized and evaluated for anticonvulsant activity using the MES model. Compounds with structural similarities to our target compound showed promising results, suggesting that variations in the substituents can influence activity levels significantly .

Case Study 2: Inhibition of Acetylcholinesterase

In a study focused on piperazine derivatives, several compounds were subjected to molecular docking simulations to assess their binding affinity to acetylcholinesterase. The findings indicated that certain modifications in the structure could enhance inhibitory activity against this enzyme .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of similar compounds:

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols focusing on:

- Stepwise functionalization : Introduce the thiadiazole moiety via nucleophilic substitution on the piperazine ring, followed by sulfonylation with 3-chloro-4-methoxybenzenesulfonyl chloride. Reaction conditions (e.g., anhydrous DMF, 0–5°C for sulfonylation) minimize side reactions .

- Catalyst selection : Use Cu(I)-catalyzed click chemistry for thiadiazole-piperazine coupling, as demonstrated in analogous heterocyclic systems .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (DMSO-d6) identifies proton environments (e.g., sulfonyl-linked aromatic protons at δ 7.8–8.2 ppm, thiadiazole protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 413.02) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Q. How does the compound’s solubility and stability profile influence formulation for in vitro assays?

Methodological Answer:

- Solvent screening : Test solubility in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS pH 7.4, solubility <0.1 mg/mL necessitates surfactants like Tween-80) .

- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via sulfonamide hydrolysis or thiadiazole ring opening may require lyophilization for long-term storage .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A), leveraging the thiadiazole’s electron-deficient nature for π-π stacking and sulfonyl groups for hydrogen bonding .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability in lipid bilayers, critical for CNS-targeted applications .

- QSAR : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett σ constants and ClogP values .

Q. How to design structure-activity relationship (SAR) studies focusing on the thiadiazole and sulfonyl groups?

Methodological Answer:

- Variation of substituents : Synthesize analogs with substituents at the 3-chloro-4-methoxy position (e.g., 3-fluoro, 4-ethoxy) and compare IC50 values in enzyme inhibition assays .

- Bioisosteric replacement : Replace thiadiazole with triazole or oxadiazole to evaluate potency shifts in kinase inhibition models .

- Pharmacophore mapping : Overlay energy-minimized structures (Schrödinger Phase) to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (chloroaryl group) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

- Metabolic profiling : Use liver microsomes (human/rat) to identify rapid oxidation of the thiadiazole ring, which may necessitate prodrug strategies (e.g., acetylated precursors) .

- BBB permeability : Assess logBB values via in situ perfusion; low permeability (<0.3) may require structural modifications (e.g., reducing molecular weight <450 Da) .

- PK/PD modeling : Integrate plasma concentration-time profiles (non-compartmental analysis) with receptor occupancy data to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.